molecular formula C13H12ClNO B14023799 3-Chloro-2-methoxy-5-(o-tolyl)pyridine

3-Chloro-2-methoxy-5-(o-tolyl)pyridine

Cat. No.: B14023799
M. Wt: 233.69 g/mol
InChI Key: ORAOEULHSANFFQ-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-(o-tolyl)pyridine is an organic compound with the molecular formula C13H12ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom, a methoxy group, and an o-tolyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxy-5-(o-tolyl)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of palladium catalysts and organoboron reagents is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxy-5-(o-tolyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Grignard Reagents: Used for the addition to pyridine N-oxides.

    Oxidizing Agents: Used for the oxidation of the methoxy group.

Major Products Formed

    Biaryl Compounds: Formed through cross-coupling reactions.

    Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

3-Chloro-2-methoxy-5-(o-tolyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-5-(o-tolyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methoxy-5-(o-tolyl)pyridine
  • 3-Chloro-2-methoxy-5-(m-tolyl)pyridine

Uniqueness

3-Chloro-2-methoxy-5-(o-tolyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

3-chloro-2-methoxy-5-(2-methylphenyl)pyridine

InChI

InChI=1S/C13H12ClNO/c1-9-5-3-4-6-11(9)10-7-12(14)13(16-2)15-8-10/h3-8H,1-2H3

InChI Key

ORAOEULHSANFFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(N=C2)OC)Cl

Origin of Product

United States

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